
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline
Vue d'ensemble
Description
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline involves the inhibition of certain enzymes that are involved in various biological processes. This compound works by binding to the active site of these enzymes and preventing their activity. The specific enzymes that are targeted by this compound vary depending on the biological process being investigated.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of Enzyme Activity: this compound inhibits the activity of certain enzymes that are involved in various biological processes.
2. Antimicrobial Activity: this compound has been shown to have antimicrobial activity against various bacteria and viruses.
3. Neuroprotective Effects: this compound has been shown to have neuroprotective effects. This compound works by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selectivity: this compound is highly selective for certain enzymes, making it a valuable tool for investigating specific biological processes.
2. Potency: this compound is highly potent, meaning that small amounts of the compound can be used to achieve significant effects.
Limitations:
1. Toxicity: this compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
2. Solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline. Some of these include:
1. Development of New Derivatives: Researchers are currently investigating the development of new derivatives of this compound with improved properties such as increased solubility and reduced toxicity.
2. Investigation of New Biological Processes: Researchers are currently investigating the use of this compound in the investigation of new biological processes.
3.
In Vivo
Studies: Researchers are currently investigating the use of 6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline in in vivo studies to investigate its potential therapeutic applications.
Conclusion
This compound is a valuable tool for investigating various biological processes. This compound possesses unique biochemical and physiological properties that make it a valuable tool for investigating specific biological processes. While there are limitations to its use in certain experiments, ongoing research is investigating the development of new derivatives with improved properties and the investigation of new biological processes.
Applications De Recherche Scientifique
6-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(4-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to inhibit the growth of various cancer cell lines. This compound works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation.
2. Neurological Research: this compound has been shown to have neuroprotective effects. This compound works by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Infectious Disease Research: this compound has been shown to have antimicrobial activity against various bacteria and viruses. This compound works by inhibiting the activity of certain enzymes that are involved in microbial cell proliferation.
Propriétés
IUPAC Name |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c24-17-5-6-20-18(13-17)19(14-21(26-20)15-7-10-25-11-8-15)23(28)27-12-9-16-3-1-2-4-22(16)27/h1-8,10-11,13-14H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUOMYGBYJDLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



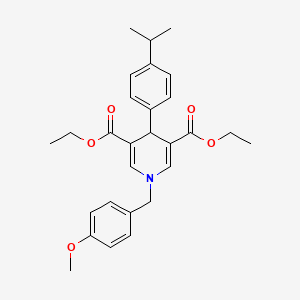
![8-chloro-2-(2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3749076.png)
![6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B3749081.png)
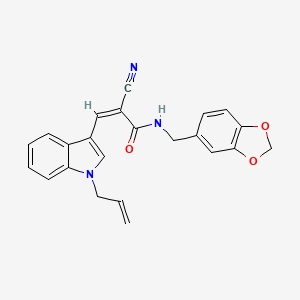
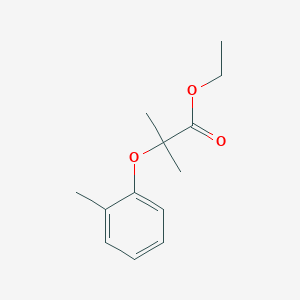
![{4-[2-(4-morpholinyl)ethoxy]benzylidene}malononitrile](/img/structure/B3749105.png)
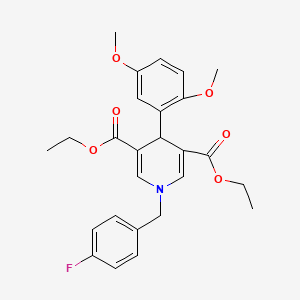
methanone](/img/structure/B3749121.png)
![N-[4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B3749131.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3749151.png)
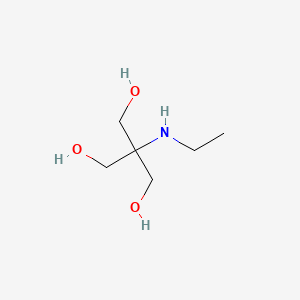
![4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B3749163.png)
![7-methoxy-3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3749166.png)